molecular formula C22H14N2O4 B4188895 3,5-bis(1,3-benzoxazol-2-yl)phenyl acetate

3,5-bis(1,3-benzoxazol-2-yl)phenyl acetate

Cat. No. B4188895
M. Wt: 370.4 g/mol
InChI Key: JTKSSNFPKYSHDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-bis(1,3-benzoxazol-2-yl)phenyl acetate, commonly known as BBPA, is a chemical compound that belongs to the class of benzoxazole derivatives. It is widely used in various industrial applications, including the production of plastics, coatings, and adhesives. BBPA has also been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and physiology.

Mechanism of Action

The mechanism of action of BBPA is not fully understood, but it is believed to involve the interaction of the benzoxazole group with various biomolecules, including proteins and nucleic acids. The benzoxazole group has been shown to have a strong affinity for aromatic amino acid residues in proteins, which may contribute to its biological activity.
Biochemical and Physiological Effects
BBPA has been shown to have a variety of biochemical and physiological effects, including antioxidant, antimicrobial, and anti-inflammatory properties. It has also been shown to have potential applications in the detection of various biomolecules, including proteins and nucleic acids. BBPA has been shown to be non-toxic at low concentrations, making it a promising candidate for further research in the field of biochemistry and physiology.

Advantages and Limitations for Lab Experiments

One of the main advantages of BBPA is its versatility, as it can be used for a variety of applications in scientific research. It is also relatively inexpensive and easy to synthesize, making it a cost-effective option for many laboratories. However, one limitation of BBPA is its potential toxicity at high concentrations, which may limit its use in certain applications.

Future Directions

There are many potential future directions for research on BBPA, including the development of new synthetic methods, the investigation of its biological activity in various organisms and cell types, and the exploration of its potential applications in the diagnosis and treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of BBPA and its potential interactions with various biomolecules.

Scientific Research Applications

BBPA has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology. It has been shown to have a variety of biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties. BBPA has also been studied for its potential use as a fluorescent probe for the detection of various biomolecules, including proteins and nucleic acids.

properties

IUPAC Name

[3,5-bis(1,3-benzoxazol-2-yl)phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14N2O4/c1-13(25)26-16-11-14(21-23-17-6-2-4-8-19(17)27-21)10-15(12-16)22-24-18-7-3-5-9-20(18)28-22/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTKSSNFPKYSHDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC(=CC(=C1)C2=NC3=CC=CC=C3O2)C4=NC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Bis(1,3-benzoxazol-2-yl)phenyl acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.